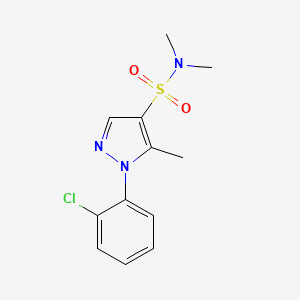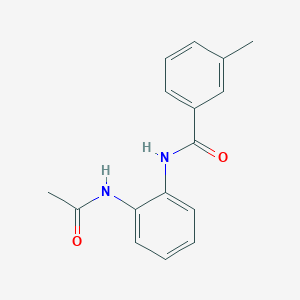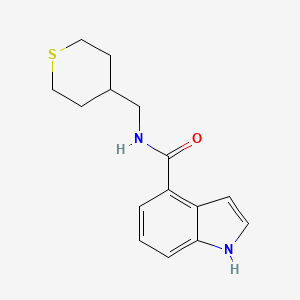
N-(3-bromophenyl)-2-phenylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-phenylsulfanylacetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group attached to a phenylsulfanylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-phenylsulfanylacetamide typically involves the reaction of 3-bromophenylamine with 2-phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions
N-(3-bromophenyl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., N-(3-methoxyphenyl)-2-phenylsulfanylacetamide.
Oxidation: Sulfoxides or sulfones, e.g., N-(3-bromophenyl)-2-phenylsulfinylacetamide.
Reduction: Amines, e.g., N-(3-bromophenyl)-2-phenylsulfanylethylamine.
科学研究应用
N-(3-bromophenyl)-2-phenylsulfanylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the phenylsulfanylacetamide moiety can interact with hydrogen bond donors or acceptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
N-(3-bromophenyl)-2-phenylacetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-2-phenylsulfanylacetamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
N-(3-bromophenyl)-2-phenylsulfanylacetamide is unique due to the presence of both bromophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
N-(3-bromophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCQAVISOUCYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[2-[[1-(3-fluorophenyl)pyrazole-3-carbonyl]amino]phenyl]acetate](/img/structure/B7651171.png)
![5-chloro-4-(1-thia-4-azaspiro[5.5]undecan-4-yl)-1H-pyridazin-6-one](/img/structure/B7651182.png)


![1-[(1S,2S)-2-methoxycyclohexyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7651199.png)
![1-(2-chlorophenyl)-N-[(5-cyano-2-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7651229.png)
![N'-[(1E)-2-furylmethylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7651232.png)


![N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7651260.png)
![N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7651266.png)


![(2,2-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7651284.png)
